molecular formula C19H17Cl3N2S B1668104 Butoconazole CAS No. 64872-76-0

Butoconazole

Cat. No.: B1668104
CAS No.: 64872-76-0
M. Wt: 411.8 g/mol
InChI Key: SWLMUYACZKCSHZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Butoconazole primarily targets Ergosterol , a critical component of fungal cell membranes . Ergosterol is predominantly found in Candida albicans, the main species responsible for vulvovaginal candidiasis .

Mode of Action

This compound, an imidazole antifungal, interacts with its target by inhibiting the conversion of lanosterol to ergosterol . This inhibition is achieved via the suppression of the enzyme cytochrome P450 14α-demethylase . The disruption in ergosterol synthesis leads to changes in the fungal cell membrane’s lipid composition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to increased permeability . This alteration in cell permeability results in the leakage of essential nutrients, causing osmotic disruption and growth inhibition of the fungal cell .

Pharmacokinetics

Following vaginal administration of this compound, approximately 1.3-2.2% of the dose is absorbed systemically . Peak plasma concentrations are usually attained within 12-24 hours . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound contribute to its bioavailability and therapeutic efficacy .

Result of Action

The primary molecular effect of this compound’s action is the disruption of the fungal cell membrane, leading to increased permeability . This disruption results in the leakage of essential nutrients from the fungal cell, causing osmotic imbalance and growth inhibition . On a cellular level, this compound’s action results in the death of the fungal cells, thereby treating infections caused by Candida spp., particularly Candida albicans .

Chemical Reactions Analysis

Types of Reactions: Butoconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that may have enhanced antifungal properties or improved pharmacokinetic profiles.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole
Source PubChem
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InChI

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLMUYACZKCSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate)
Record name Butoconazole [INN:BAN]
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DSSTOX Substance ID

DTXSID2048537
Record name Butaconazole
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Molecular Weight

411.8 g/mol
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Physical Description

Solid
Record name Butoconazole
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Solubility

Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L
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Mechanism of Action

The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell.
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CAS No.

64872-76-0, 64872-77-1
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Melting Point

~159°C with decomposition (nitrate salt), 159 °C (decomposition)
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Synthesis routes and methods

Procedure details

Next we studied alternative solvents to replace the thionyl chloride in solvent function in the reaction step converting (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) into (1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole) (V). In the inert solvents which could be taken into account such as dichloromethane, toluene, chlorobenzene and dimethylformamide, the chlorinating reaction yielded a sticky reaction mixture which couldn't be processed. We have surprisingly found, however that when (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) is dissolved in 1,2-dichloroethane and reacted with approximately equimolar amount of thionyl chloride reagent in the presence of catalytic amount of dimethylformamide at 30-35° C. temperature, a crystal suspension is obtained which is easy-to-stir during the whole reaction time, resulting in that chlorination proceeds completely giving 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole (V) in quantitative yield. Being the compound sufficiently pure, it is not isolated, but separated by extraction and reacted directly with 2,6-dichlorothiophenol in methyl isobutyl ketone to give 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-imidazole (VI) (butoconazole).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Butoconazole exert its antifungal activity?

A1: this compound inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] This disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately fungal cell death. []

Q2: Which Candida species is this compound most effective against?

A2: While this compound demonstrates potent activity against a broad spectrum of Candida species, it exhibits particularly high efficacy against Candida albicans. [, , ]

Q3: What are the typical treatment durations for this compound in clinical trials for vulvovaginal candidiasis?

A3: Clinical trials have investigated various this compound treatment durations for vulvovaginal candidiasis, ranging from single-dose applications to regimens lasting 3-7 days. [, , , , , , ]

Q4: Have there been studies comparing the efficacy of this compound to other antifungal agents?

A4: Yes, numerous studies have compared this compound's efficacy to other commonly used antifungal agents, including Clotrimazole, Miconazole, and Fluconazole. [, , , , , , , , , , , ] These studies typically evaluate parameters like clinical cure rates, mycological eradication rates, and time to symptom relief.

Q5: What evidence supports the use of this compound in treating recurrent vulvovaginal candidiasis (RVVC)?

A5: While this compound is primarily indicated for acute vulvovaginal candidiasis, some studies highlight its potential in managing RVVC, particularly when formulated using sustained-release technologies like the bioadhesive VagiSite® system. [, ]

Q6: What is the molecular formula and weight of this compound nitrate?

A7: The molecular formula of this compound nitrate is C20H22Cl3N3O3, and its molecular weight is 456.77 g/mol. [, , , ]

Q7: Are there specific analytical techniques used to characterize and quantify this compound?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the analysis of this compound in pharmaceutical formulations and biological samples. [, , , , , ]

Q8: How does the formulation of this compound affect its efficacy and patient acceptance?

A9: Formulations using bioadhesive technologies, like the VagiSite® system used in Gynofort® cream, enhance this compound's retention within the vagina. [, ] This sustained-release mechanism allows for longer duration of action and potentially improved patient compliance compared to conventional creams or suppositories. [, ]

Q9: Are there any known stability concerns associated with this compound formulations?

A10: While generally considered stable, the stability of this compound formulations can be influenced by factors like pH, temperature, and the presence of excipients. [, ] Specific analytical methods have been developed to monitor the stability of this compound in various formulations. []

Q10: Is there a risk of developing resistance to this compound with prolonged or repeated use?

A12: While less common than with some other azole antifungals, there have been reports of Candida species, particularly Candida glabrata, exhibiting reduced susceptibility to this compound. [, ] This highlights the importance of prudent antifungal use and susceptibility testing, especially in cases of recurrent infections.

Q11: Does cross-resistance exist between this compound and other azole antifungals?

A13: Yes, cross-resistance can occur between this compound and other azole antifungals, particularly those sharing similar mechanisms of action involving ergosterol biosynthesis inhibition. [, ] This phenomenon underscores the need for continuous surveillance of antifungal resistance patterns and the development of novel therapeutic strategies.

Q12: What are some promising areas for future research on this compound?

A12: Promising avenues for future research include:

  • Optimizing this compound formulations for sustained release and targeted delivery to improve efficacy and reduce the risk of recurrence. [, ]
  • Investigating the potential of this compound in combination therapies with other antifungals or novel antimicrobial agents to combat emerging drug-resistant Candida strains. [, ]
  • Conducting further preclinical and clinical studies to evaluate the efficacy and safety of this compound for repurposing opportunities, such as in viral infections like COVID-19 and H1N1. [, ]
  • Conducting in-depth studies on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, to optimize dosing regimens and minimize the risk of adverse events. []

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